6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole
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Overview
Description
Benzo[d]thiazol-6-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a complex organic compound that features a unique combination of benzo[d]thiazole and dihydropyrazolo[1,5-a]pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the construction of the dihydropyrazolo[1,5-a]pyrazine ring system. The final step involves the formation of the methanone linkage between these two moieties. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-6-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzo[d]thiazol-6-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Compounds with similar benzo[d]thiazole cores but different substituents.
Dihydropyrazolo[1,5-a]pyrazine derivatives: Compounds with similar dihydropyrazolo[1,5-a]pyrazine cores but different substituents.
Uniqueness
Benzo[d]thiazol-6-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is unique due to its specific combination of benzo[d]thiazole and dihydropyrazolo[1,5-a]pyrazine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,3-benzothiazol-6-yl(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-14(10-1-2-12-13(7-10)20-9-15-12)17-5-6-18-11(8-17)3-4-16-18/h1-4,7,9H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHBRRZVNIJVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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